molecular formula C16H15Cl2NO3 B5785093 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide CAS No. 692275-43-7

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

Cat. No. B5785093
CAS RN: 692275-43-7
M. Wt: 340.2 g/mol
InChI Key: CKOLGTJOVLMWMO-UHFFFAOYSA-N
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Description

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 and has since been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules such as STATs (signal transducers and activators of transcription). This ultimately leads to the inhibition of gene transcription and cell proliferation.
Biochemical and physiological effects:
3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for JAK enzymes, which allows for the selective inhibition of specific signaling pathways. However, one of the limitations of using 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is its relatively low potency compared to other JAK inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in scientific research. One direction is the development of more potent and selective JAK inhibitors based on the structure of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide. Another direction is the investigation of the potential therapeutic applications of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in various diseases such as cancer and neurodegenerative diseases. Additionally, the use of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 4-ethoxy-3,5-dichlorobenzoyl chloride with 4-methoxyaniline in the presence of a base. The resulting product is 3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide, which is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been extensively used in scientific research to study its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival.

properties

IUPAC Name

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-3-22-15-13(17)8-10(9-14(15)18)16(20)19-11-4-6-12(21-2)7-5-11/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOLGTJOVLMWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228354
Record name 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide

CAS RN

692275-43-7
Record name 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692275-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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